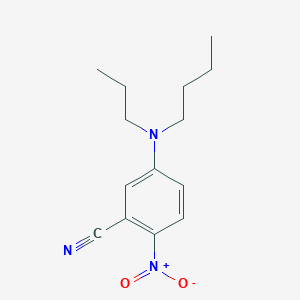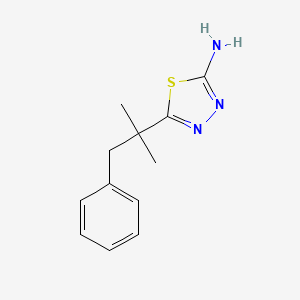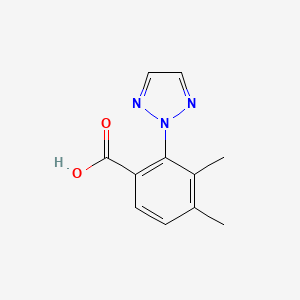
2-Cyclobutenyl-5-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutenyl-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable 2-alkynylpyridine derivative in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Cyclobutenyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the methoxy group.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
科学研究应用
2-Cyclobutenyl-5-methoxypyridine has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Cyclobutenyl-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways are subject to ongoing research to elucidate the detailed mechanism of action.
相似化合物的比较
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group attached to the pyridine ring.
2-Cyclobutenylpyridine: Lacks the methoxy group but retains the cyclobutene ring fused to the pyridine moiety.
Uniqueness
2-Cyclobutenyl-5-methoxypyridine is unique due to the presence of both the cyclobutene ring and the methoxy group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(cyclobuten-1-yl)-5-methoxypyridine |
InChI |
InChI=1S/C10H11NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h3,5-7H,2,4H2,1H3 |
InChI 键 |
GQBJRVALEDIBOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C=C1)C2=CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)








![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)


![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)

